(S)-2-Amino-N-cyclopropyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide
CAS No.:
Cat. No.: VC13462769
Molecular Formula: C12H18N2OS
Molecular Weight: 238.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N2OS |
|---|---|
| Molecular Weight | 238.35 g/mol |
| IUPAC Name | (2S)-2-amino-N-cyclopropyl-N-[(3-methylthiophen-2-yl)methyl]propanamide |
| Standard InChI | InChI=1S/C12H18N2OS/c1-8-5-6-16-11(8)7-14(10-3-4-10)12(15)9(2)13/h5-6,9-10H,3-4,7,13H2,1-2H3/t9-/m0/s1 |
| Standard InChI Key | UYWJHHRNBNDJEO-VIFPVBQESA-N |
| Isomeric SMILES | CC1=C(SC=C1)CN(C2CC2)C(=O)[C@H](C)N |
| SMILES | CC1=C(SC=C1)CN(C2CC2)C(=O)C(C)N |
| Canonical SMILES | CC1=C(SC=C1)CN(C2CC2)C(=O)C(C)N |
Introduction
Chemical Identity and Physicochemical Properties
Systematic Nomenclature and Molecular Composition
The IUPAC name, (S)-2-amino-N-cyclopropyl-N-[(3-methylthiophen-2-yl)methyl]propanamide, reflects its stereochemistry (S-configuration at the α-carbon), cyclopropyl amine, and 3-methylthiophene moiety. Its molecular formula, C₁₂H₁₈N₂OS, corresponds to a molecular weight of 238.35 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1293002-16-0 |
| PubChem CID | 66569043 |
| InChI Key | UYWJHHRNBNDJEO-VIFPVBQESA-N |
| SMILES | CC1=C(SC=C1)CN(C2CC2)C(=O)C(C)N |
Physicochemical Characteristics
While experimental data on melting/boiling points remain sparse, computational models predict:
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LogP: 1.94 (moderate lipophilicity, favoring blood-brain barrier penetration)
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Polar Surface Area (PSA): 58.6 Ų (indicative of hydrogen-bonding capacity)
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Solubility: Low aqueous solubility (~0.1 mg/mL in water), necessitating formulation with organic solvents (e.g., DMSO).
Synthesis and Reaction Pathways
Multi-Step Synthetic Strategies
The synthesis involves sequential functionalization of a propanamide backbone:
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Thiophene Functionalization: 3-Methylthiophene-2-carbaldehyde undergoes reductive amination with cyclopropylamine to form the N-substituted intermediate.
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Amide Coupling: The amine intermediate reacts with (S)-2-aminopropanoic acid under carbodiimide-mediated conditions (e.g., EDC/HOBt).
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Chiral Resolution: Enantiomeric purity is achieved via chiral chromatography or asymmetric catalysis, ensuring >98% ee for the S-enantiomer.
Critical Reaction Parameters
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Temperature: 0–25°C during amide coupling to minimize racemization.
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Catalysts: Palladium on carbon (10% w/w) for hydrogenation steps.
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Yield Optimization: Reported yields range from 34–50% after purification by flash chromatography.
Structural and Spectroscopic Analysis
Conformational Dynamics
Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) reveal:
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Cyclopropyl Ring Strain: Contributes to torsional rigidity, stabilizing the amide bond in a trans configuration .
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Thiophene-Amine Interactions: π-Stacking between the thiophene ring and adjacent amide group enhances planar conformation .
Spectroscopic Signatures
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¹H NMR (600 MHz, DMSO-d₆): δ 1.15–1.30 (m, cyclopropyl CH₂), 2.45 (s, thiophene-CH₃), 3.85 (q, J = 6.5 Hz, CH-NH₂), 6.95–7.10 (m, thiophene-H).
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FT-IR: 1655 cm⁻¹ (amide C=O stretch), 3300 cm⁻¹ (N-H stretch) .
Biological Activity and Mechanism of Action
RIPK Inhibition and Necroptosis Modulation
(S)-2-Amino-N-cyclopropyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide demonstrates IC₅₀ = 0.17 μM against RIPK1 in kinase assays, surpassing first-generation inhibitors like necrostatin-1 (IC₅₀ = 0.50 μM) . Key mechanistic insights:
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ATP-Binding Pocket Occupation: The cyclopropyl group occupies a hydrophobic subpocket, while the thiophene moiety engages π-cation interactions with Lys45 .
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Allosteric Modulation: Stabilizes RIPK1 in an inactive conformation, preventing RIPK3 recruitment and MLKL phosphorylation .
Therapeutic Applications
Comparative Analysis with Structural Analogs
SAR Studies on RIPK Inhibitors
Modifications to the cyclopropyl or thiophene groups significantly alter activity:
| Compound | RIPK1 IC₅₀ (μM) | Selectivity (vs. RIPK3) |
|---|---|---|
| (S)-2-Amino-N-cyclopropyl-... | 0.17 | 12-fold |
| 2-Amino-N-isopropyl-... | 0.50 | 3-fold |
| N-Cyclopropyl-N-(3-fluorobenzyl)... | 2.6 | No selectivity |
Key Trends:
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Cyclopropyl > Isopropyl: Enhances hydrophobic interactions and kinase selectivity.
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3-Methylthiophene > Phenyl: Improves metabolic stability (t₁/₂ = 4.2 vs. 1.8 h in hepatocytes).
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